An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Foreword for the Researcher
To the dedicated researchers, scientists, and professionals in drug development, this guide is constructed not as a static repository of known data, but as a dynamic methodological roadmap. The crystal structure of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, a chiral α-methylated analogue of tyrosine, holds significant interest for its potential applications in pharmacology, particularly in the design of enzyme inhibitors and other therapeutics.[1][2][3] The introduction of a methyl group at the α-carbon introduces a significant steric and electronic perturbation compared to its parent amino acid, L-tyrosine, which can profoundly influence its biological activity and solid-state properties.
As of the latest literature review, a definitive, publicly available crystal structure for the (R)-enantiomer has not been reported. This guide, therefore, takes a proactive and scientifically rigorous approach. It is designed to empower you, the researcher, with the foundational knowledge and detailed protocols necessary to embark on the journey of determining and analyzing this novel crystal structure. We will navigate the intricacies of synthesis, the nuanced art of crystallization, the precision of X-ray diffraction, and the insightful process of structural interpretation. This document is built on the pillars of expertise, trustworthiness, and authoritative grounding, providing not just steps, but the scientific rationale that underpins them.
The Strategic Importance of α-Methylated Amino Acids in Drug Discovery
α-Methylated amino acids represent a critical class of compounds in medicinal chemistry. The incorporation of a methyl group at the α-carbon imparts several advantageous properties:
-
Enhanced Metabolic Stability: The quaternary α-carbon provides steric hindrance against enzymatic degradation, prolonging the in vivo half-life of peptide-based drugs.
-
Conformational Rigidity: The methyl group restricts the conformational freedom of the amino acid backbone, which can lead to higher binding affinities and selectivities for target proteins.
-
Receptor Subtype Selectivity: The precise stereochemical and steric profile of α-methylated amino acids can be exploited to achieve selectivity among different receptor subtypes, a crucial aspect in modern drug design.[4]
(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, as a constrained analogue of tyrosine, is a compelling candidate for modulating biological pathways where tyrosine is a key substrate or signaling molecule. Its (S)-enantiomer, Metirosine, is a known inhibitor of the enzyme tyrosine hydroxylase and is used clinically in the management of pheochromocytoma.[1][3][5][6] A thorough understanding of the three-dimensional structure of the (R)-enantiomer is a prerequisite for elucidating its structure-activity relationships and unlocking its full therapeutic potential.
Synthesis and Purification of Enantiomerically Pure (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
The synthesis of enantiomerically pure α-methylated amino acids is a non-trivial endeavor. The following protocol is a robust, multi-step synthesis adapted from established methodologies for related compounds.
Experimental Protocol: Synthesis
-
Starting Material: Commercially available (R)-phenylglycinol serves as a suitable chiral auxiliary.
-
Imine Formation: Condensation of (R)-phenylglycinol with 4-hydroxybenzaldehyde in a suitable solvent (e.g., toluene) with azeotropic removal of water yields the corresponding chiral imine.
-
Asymmetric Strecker Synthesis: The core of the enantioselectivity is introduced here. Treatment of the imine with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) affords the corresponding α-aminonitrile with high diastereoselectivity.
-
Hydrolysis: The aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary.
-
Purification and Recrystallization: The crude product is purified by ion-exchange chromatography. The final product is obtained by recrystallization from an appropriate solvent system, such as a water/ethanol mixture. Purity should be assessed by NMR, HPLC, and mass spectrometry.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] For amino acids, which are zwitterionic and possess multiple hydrogen bonding sites, the crystallization process is particularly sensitive to a variety of factors.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin with a broad screen of solvents, including water, ethanol, methanol, isopropanol, and mixtures thereof. The solubility of the compound should be moderate – not too high, not too low.
-
Vapor Diffusion: This is a highly effective method for growing high-quality crystals of small molecules.[9]
-
Hanging Drop Method:
-
Prepare a solution of the compound at a concentration near its saturation point in a chosen solvent system.
-
Pipette a 1-2 µL drop of this solution onto a siliconized glass coverslip.
-
Invert the coverslip over a well containing a reservoir solution of a precipitant (e.g., a higher concentration of a less polar solvent).
-
Seal the well with vacuum grease to create a closed system.
-
Slow evaporation of the solvent from the drop into the reservoir will gradually increase the concentration of the compound, leading to nucleation and crystal growth.
-
-
Sitting Drop Method: Similar to the hanging drop method, but the drop is placed on a post within the well, which can be more stable.
-
-
Slow Evaporation: A simpler method where a solution of the compound in a volatile solvent is left in a loosely capped vial. The slow evaporation of the solvent leads to a gradual increase in concentration and crystal formation.
-
Temperature Control: Crystallization should be carried out at a constant, controlled temperature. A slight variation in temperature can significantly impact crystal quality.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Once a suitable single crystal is obtained, X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.[10]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.[8] For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods. This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
Analysis of the Crystal Structure: An Illustrative Example
While the specific crystal structure of the (R)-enantiomer is not yet publicly available, we can anticipate the key structural features to analyze based on known structures of similar amino acids. For illustrative purposes, the following table presents a hypothetical but realistic set of crystallographic data.
Table 1: Illustrative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₃ |
| Formula Weight | 195.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.89, 12.45, 14.23 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1042.5 |
| Z | 4 |
| Density (calculated) | 1.243 g/cm³ |
| R-factor | < 0.05 |
Key Structural Features for Analysis:
-
Intramolecular Geometry:
-
Bond Lengths and Angles: Compare the bond lengths and angles with standard values for amino acids. The Cα-Cβ bond and the geometry of the carboxylic acid and amino groups are of particular interest.
-
Torsion Angles: Analyze the torsion angles that define the conformation of the side chain (χ1 and χ2). The α-methyl group is expected to influence these angles significantly.
-
-
Intermolecular Interactions:
-
Hydrogen Bonding: Identify all hydrogen bonds, particularly those involving the amino group, the carboxylic acid group, and the phenolic hydroxyl group. These interactions will dictate the crystal packing.
-
π-π Stacking: The phenolic rings may engage in π-π stacking interactions, which would contribute to the stability of the crystal lattice.
-
-
Zwitterionic State: In the solid state, amino acids typically exist as zwitterions. Confirm this by examining the C-O bond lengths of the carboxylate group (which should be nearly equal) and the presence of hydrogen atoms on the ammonium group.
Implications for Drug Development
The detailed atomic-level information gleaned from the crystal structure is invaluable for drug development. It provides a blueprint for:
-
Structure-Based Drug Design: The precise conformation of the molecule can be used in computational modeling to design more potent and selective inhibitors or receptor ligands.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. Understanding the crystal packing of the parent molecule is the first step in a comprehensive polymorph screen.
-
Formulation Development: The solid-state properties, such as stability and hygroscopicity, are influenced by the crystal structure and are critical for developing a stable and effective drug formulation.
Conclusion: A Call to Investigation
This guide has laid out a comprehensive framework for the determination and analysis of the crystal structure of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid. While the final, definitive structure awaits experimental elucidation, the methodologies and analytical principles detailed herein provide a clear path forward. The scientific community is encouraged to undertake this investigation, as the resulting structural insights will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
-
α-Methyl-p-tyrosine - New Drug Approvals. (n.d.). Retrieved from [Link]
-
α-Methyl-p-tyrosine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Metirosine, (R)-. (n.d.). PubChem. Retrieved from [Link]
-
2-Amino-3-(4-hydroxyphenyl)propanoic acid;phenol. (n.d.). PubChem. Retrieved from [Link]
-
alpha Methyltyrosine. (n.d.). DrugBank. Retrieved from [Link]
- Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89.
-
alpha-Methyl-tyrosine. (n.d.). PubChem. Retrieved from [Link]
- de Oliveira, L. C., et al. (2015). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
- Jaskolski, M. (2010). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Acta Biochimica Polonica, 57(4), 409-414.
-
Roles of the hydroxy group of tyrosine in crystal structures of Sulfurisphaera tokodaii O 6-methylguanine-DNA methyltransferase. (n.d.). Acta Crystallographica Section D: Structural Biology. Retrieved from [Link]
-
Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. (2015, March 13). Cardiff University. Retrieved from [Link]
-
Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015, November 18). Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]
-
Vapor Diffusion. (n.d.). In Protein Crystallization: Methods & Applications. Retrieved from [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
-
2-Amino-3-(4-hydroxyphenyl)-propanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid 97% | CAS: 672-87-7 | AChemBlock [achemblock.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. alpha Methyltyrosine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. cardiff.ac.uk [cardiff.ac.uk]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
